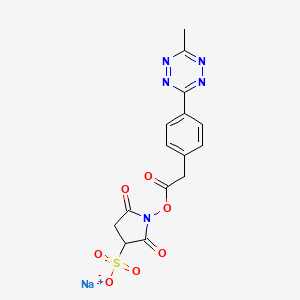
NG-25 HCl hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NG-25 hydrochloride hydrate is a type II kinase inhibitor known for its ability to inhibit mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) and transforming growth factor beta-activated kinase 1 (TAK1). This compound is widely used in scientific research due to its potent inhibitory effects on various kinases, making it a valuable tool in the study of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NG-25 hydrochloride hydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the trifluoromethyl group and other functional groups via nucleophilic substitution and electrophilic aromatic substitution reactions.
- Final purification and crystallization to obtain the hydrochloride hydrate form .
Industrial Production Methods
Industrial production of NG-25 hydrochloride hydrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Sequential addition of functional groups under controlled conditions.
- Purification using advanced chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NG-25 hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
Scientific Research Applications
NG-25 hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase inhibition and signaling pathways.
Biology: Employed in cellular studies to understand the role of kinases in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in colorectal cancer models.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
Mechanism of Action
NG-25 hydrochloride hydrate exerts its effects by inhibiting MAP4K2 and TAK1, which are key components of cellular signaling pathways. The inhibition of these kinases leads to the suppression of downstream signaling events, including the phosphorylation of IKKα/β and degradation of IκB-α. This results in the inhibition of inflammatory responses and reduction of cell viability in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- LY6G6D Protein, Human, Recombinant (His & Strep-II)
- Kasugamycin hydrochloride hydrate
- BIX01294 (hydrochloride hydrate)
- NG25 trihydrochloride
Uniqueness
NG-25 hydrochloride hydrate is unique due to its potent inhibitory effects on both MAP4K2 and TAK1, making it a valuable tool for studying complex signaling pathways. Its ability to inhibit multiple kinases with high specificity sets it apart from other kinase inhibitors .
Properties
Molecular Formula |
C29H35Cl3F3N5O3 |
|---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;hydrate;trihydrochloride |
InChI |
InChI=1S/C29H30F3N5O2.3ClH.H2O/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H;1H2 |
InChI Key |
MTCWJLFLTFRXLX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NG-25 HCl hydrate, NG 25 HCl hydrate, NG-25 Hydrochloride hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)


